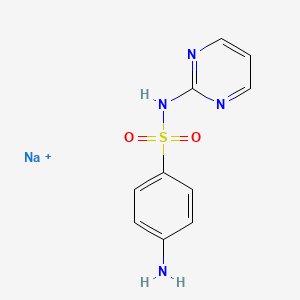

Sulfanilamide, N(sup 1)-sodium deriv

Description

Historical Trajectory of Sulfonamide Discovery and Research

The journey of sulfonamides began in the early 20th century within the German dye industry. wikipedia.org In 1932, at Bayer AG, a component of IG Farben, a team of researchers including Josef Klarer and Fritz Mietzsch synthesized a red azo dye, later named Prontosil. huvepharma.com It was the subsequent work of Gerhard Domagk that unveiled its remarkable antibacterial properties. openaccesspub.org Domagk demonstrated that Prontosil could protect mice from lethal streptococcal infections, a discovery that would later earn him the 1939 Nobel Prize in Physiology or Medicine. openaccesspub.org

A pivotal breakthrough came in 1936 when researchers at the Pasteur Institute in France discovered that Prontosil was a prodrug. openaccesspub.org In the body, it was metabolized into the active antimicrobial agent, sulfanilamide (B372717). openaccesspub.orgbritannica.com This revelation was significant because sulfanilamide had been first synthesized in 1906 and its patent had expired, making it widely and inexpensively available. wikipedia.org

This led to a "sulfa craze" in the late 1930s, with hundreds of manufacturers producing various forms of sulfanilamide. wikipedia.orghuvepharma.com As the first broadly effective systemic antibacterial agents, sulfa drugs revolutionized medicine, paving the way for the antibiotic era. wikipedia.org They were instrumental during World War II, significantly reducing mortality from wound infections among soldiers. wikipedia.orghuvepharma.com

Current Research Paradigms and Unanswered Questions Pertaining to Sulfanilamide, N(sup 1)-sodium deriv

The widespread use of sulfonamides inevitably led to the emergence of bacterial resistance, which remains a significant area of current research. nih.gov A primary unanswered question is how to effectively combat this resistance. Research is focused on understanding the molecular mechanisms of resistance, which often involve mutations in the bacterial folP gene (encoding DHPS) or the acquisition of alternative, drug-resistant DHPS genes (e.g., sul1, sul2) via horizontal gene transfer. nih.govspringernature.combiorxiv.org

Modern research paradigms are exploring several avenues:

Synthesis of Novel Sulfonamide Derivatives: Medicinal chemists are designing and synthesizing new sulfonamide derivatives to overcome resistance. tandfonline.comfrontiersrj.com These efforts include creating hybrid molecules that combine a sulfonamide with another bioactive scaffold to create agents with dual mechanisms of action. tandfonline.com

Targeting Alternative Pathways: Researchers are investigating sulfonamides that inhibit other essential enzymes in bacteria. frontiersrj.com For example, some new derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) through mechanisms other than the classic folate pathway inhibition. tandfonline.com

Expanding Therapeutic Applications: The sulfonamide scaffold is being explored for a wide range of other biological activities. frontiersrj.comfrontiersrj.com Recent studies have investigated sulfonamide derivatives as carbonic anhydrase inhibitors for conditions like glaucoma, as well as for their potential as anticancer, anti-inflammatory, and antidiabetic agents. nih.govrsc.orgnih.gov

The enduring legacy of sulfanilamide and its derivatives continues to inspire new research directions aimed at addressing the ongoing challenge of infectious diseases and exploring new therapeutic frontiers.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H10N4NaO2S+ |

|---|---|

Molecular Weight |

273.27 g/mol |

IUPAC Name |

sodium;4-amino-N-pyrimidin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C10H10N4O2S.Na/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14);/q;+1 |

InChI Key |

UDGAQHHZTADYTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of Sulfanilamide, N Sup 1 Sodium Deriv

Classical and Modern Synthetic Routes to Sulfanilamide (B372717) and its N1-Derivatives

The synthesis of sulfanilamide and its subsequent conversion to the N(sup 1)-sodium derivative is a multi-step process that has been refined over time. Both classical and modern approaches are employed, starting from basic aromatic precursors.

Nitration and Reduction Strategies for Aniline (B41778) Precursors

The journey to synthesizing sulfanilamide often begins with benzene (B151609). The total synthesis from benzene can be accomplished in six steps, while a more direct route starting from nitrobenzene (B124822) involves five steps. researchgate.net

A common starting point is the nitration of benzene to form nitrobenzene. This is followed by the reduction of the nitro group to an amino group, yielding aniline, a critical precursor. A widely used method for this reduction involves using tin metal and hydrochloric acid, where tin acts as the reducing agent. wisc.edu The crude aniline product from this reaction may contain impurities such as unreacted nitrobenzene and byproducts, necessitating purification, often via steam distillation. wisc.edu

Following the formation of aniline, a crucial step is the protection of the highly reactive amino (-NH₂) group to prevent unwanted side reactions during subsequent steps. stackexchange.com This is typically achieved through acetylation, where aniline is reacted with acetic anhydride (B1165640) to form acetanilide (B955). wisc.eduyoutube.com This protection moderates the reactivity of the aromatic ring and directs the subsequent substitution to the desired position. stackexchange.com

Sulfonylation Reactions and Intermediate Compound Formation

With the amino group protected, the next key transformation is the introduction of a sulfonyl group onto the aromatic ring. The classical method involves an electrophilic aromatic substitution reaction known as chlorosulfonation. researchgate.net Acetanilide is treated with an excess of chlorosulfonic acid (ClSO₃H). wisc.edubu.edu.eg The acetamido group directs the substitution primarily to the para position due to steric and electronic effects, yielding 4-acetamidobenzenesulfonyl chloride. researchgate.netwisc.edu

Modern synthetic chemistry has introduced alternative methods for sulfonylation. These include visible-light-mediated reactions that can sulfonylate aniline derivatives directly using sulfinate salts or sulfonyl fluorides under mild conditions. rsc.orgnih.govnih.gov Other innovative approaches leverage electrochemistry or photoredox catalysis to achieve sulfonylation, often with greater functional group tolerance and under less harsh conditions than classical methods. nih.govchemistryworld.com

Amidation and Final Derivatization to Sulfanilamide, N(sup 1)-sodium deriv

The intermediate, 4-acetamidobenzenesulfonyl chloride, is then converted to the corresponding sulfonamide. This is achieved through an amination reaction with aqueous ammonia (B1221849), which displaces the chloride to form 4-acetamidobenzenesulfonamide (B121751). wisc.educhemicalbook.com

The final steps involve deprotection and salt formation. The acetyl protecting group is removed from 4-acetamidobenzenesulfonamide by acid or alkaline hydrolysis to yield the parent compound, sulfanilamide. chemicalbook.comgoogle.com

To obtain the target compound, this compound, the sulfanilamide is treated with a sodium base. One patented method describes hydrolyzing p-acetamidobenzene sulfamide (B24259) under alkaline conditions with sodium hydroxide (B78521) to directly obtain sodium sulfanilamide. google.com Another approach involves reacting the purified sulfanilamide with sodium hydroxide in an aqueous solution to form the sodium salt. google.com

Below is a table summarizing the classical reaction sequence.

Table 1: Classical Synthesis Steps for this compound| Step | Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Benzene | HNO₃, H₂SO₄ | Nitrobenzene | Electrophilic Aromatic Nitration |

| 2 | Nitrobenzene | Sn, HCl | Aniline | Reduction |

| 3 | Aniline | Acetic Anhydride | Acetanilide | N-Acetylation (Protection) |

| 4 | Acetanilide | Chlorosulfonic Acid (ClSO₃H) | 4-Acetamidobenzenesulfonyl chloride | Electrophilic Aromatic Sulfonylation |

| 5 | 4-Acetamidobenzenesulfonyl chloride | Ammonia (NH₃) | 4-Acetamidobenzenesulfonamide | Amidation |

| 6 | 4-Acetamidobenzenesulfonamide | H⁺/H₂O or OH⁻/H₂O | Sulfanilamide | Hydrolysis (Deprotection) |

| 7 | Sulfanilamide | Sodium Hydroxide (NaOH) | This compound | Acid-Base Reaction (Salt Formation) |

Mechanistic Organic Chemistry of Key Synthesis Steps

The synthesis of sulfanilamide is underpinned by fundamental organic reaction mechanisms.

The key sulfonylation step is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The mechanism proceeds in three main stages:

Generation of the Electrophile : In the reaction with chlorosulfonic acid, the active electrophile is likely sulfur trioxide (SO₃) or a related species.

Formation of the Arenium Ion : The electron-rich aromatic ring of acetanilide attacks the electrophile. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. wikipedia.org The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator, meaning it donates electron density to the ring, stabilizing the positive charge in the intermediate, particularly when the attack occurs at the ortho and para positions. wikipedia.orgvedantu.comallen.in The para product is favored due to reduced steric hindrance.

Removal of a Proton : A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and resulting in the substituted product, 4-acetamidobenzenesulfonyl chloride. wikipedia.org

The amidation of 4-acetamidobenzenesulfonyl chloride with ammonia is a nucleophilic acyl substitution reaction. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of the S-N bond characteristic of the sulfonamide.

Green Chemistry Principles in Sulfanilamide Synthesis Research

Modern research has increasingly focused on developing more environmentally benign methods for sulfonamide synthesis, aligning with the principles of green chemistry. These efforts aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste.

Key green chemistry approaches include:

Mechanosynthesis : A solvent-free mechanochemical approach has been demonstrated for synthesizing sulfonamides. This method involves a one-pot, double-step procedure using solid reagents in a ball mill, which avoids the use of volatile organic solvents. rsc.org

Use of Greener Solvents : Research has explored the use of alternative, more sustainable solvents like water or ethanol (B145695) for sulfonamide synthesis. researchgate.net One eco-friendly method uses water and sodium carbonate as an HCl scavenger. scilit.com

Electrochemical Synthesis : Electrochemically driven reactions provide a route to sulfonamides that avoids harsh chemical oxidants and reagents, representing a conceptually new and greener process. chemistryworld.com

Catalytic Methods : The development of photoredox-catalyzed reactions allows for the direct sulfonylation of aniline derivatives under mild, visible-light-mediated conditions, reducing the need for aggressive reagents like chlorosulfonic acid. rsc.orgnih.gov

Table 2: Green Chemistry Approaches in Sulfonamide Synthesis

| Principle | Approach | Example | Reference |

|---|---|---|---|

| Waste Prevention | One-pot synthesis | Telescopic mechanochemical synthesis of sulfonyl chlorides and subsequent amination. | rsc.org |

| Safer Solvents | Use of water | Synthesis of sulfonamide derivatives using water as a solvent and Na₂CO₃ as an HCl scavenger. | scilit.com |

| Energy Efficiency | Photoredox catalysis | Visible-light-mediated sulfonylation of anilines at room temperature. | rsc.orgnih.gov |

| Safer Chemicals | Electrochemical methods | Electrochemical synthesis avoids harsh oxidants and reagents. | chemistryworld.com |

| Atom Economy | In-situ generation | In-situ preparation of sulfonyl chlorides from thiols followed by reaction with amines. | organic-chemistry.org |

Purification and Isolation Methodologies for Research-Grade Compounds

Obtaining high-purity, research-grade sulfanilamide and its sodium salt is critical. The most common and effective method for purification is recrystallization. nih.gov

The process typically involves:

Dissolving the crude sulfanilamide product in a minimum amount of a suitable hot solvent. wisc.edu

Optionally, treating the hot solution with decolorizing charcoal to adsorb colored impurities, followed by hot filtration. google.comgoogle.com

Allowing the solution to cool slowly and undisturbed. As the solubility of the compound decreases with temperature, pure crystals form while impurities remain in the solution (mother liquor). wisc.edu

Collecting the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor, and then drying them. wisc.edu

The choice of solvent is crucial for effective recrystallization. Water is a commonly used solvent for sulfanilamide. wisc.edunih.gov Other solvents, such as ethanol and isopropanol, or their aqueous mixtures, have also been employed. google.com The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Table 3: Common Solvents for Sulfanilamide Purification

| Solvent System | Notes | Reference |

|---|---|---|

| Water | A common and green solvent for recrystallization. | wisc.edugoogle.comnih.gov |

| Ethanol (70%) | Used for recrystallization, though may result in some product loss. | google.com |

| Isopropanol (70%-80%) | Shown to give good recovery of free-flowing, stable crystals. | google.com |

Molecular Mechanism of Action: Dihydropteroate Synthase Inhibition by Sulfanilamide, N Sup 1 Sodium Deriv

Competitive Inhibition Dynamics with p-Aminobenzoic Acid (PABA)

The primary mechanism by which Sulfanilamide (B372717), N(sup 1)-sodium deriv exerts its antibacterial effect is through competitive inhibition of the dihydropteroate (B1496061) synthase (DHPS) enzyme. drugbank.com This inhibition arises from the structural similarity between sulfanilamide and the enzyme's natural substrate, p-aminobenzoic acid (PABA). umd.eduresearchgate.netresearchgate.net Due to this resemblance, sulfanilamide can bind to the active site of DHPS, directly competing with PABA. patsnap.comumd.edu

When Sulfanilamide, N(sup 1)-sodium deriv occupies the active site, it prevents PABA from binding, thereby blocking the synthesis of dihydropteroate, a crucial precursor to folic acid. patsnap.com The relationship between the concentration of the sulfonamide and PABA is often linear, a characteristic of competitive inhibition where the inhibitory effect can be overcome by increasing the concentration of the substrate. nih.gov This dynamic effectively disrupts the bacterial folic acid metabolic pathway, leading to a bacteriostatic effect, meaning it inhibits the multiplication of bacteria without necessarily killing them. drugbank.com

Structural Biology of Dihydropteroate Synthase (DHPS) and Inhibitor Binding Sites

Dihydropteroate synthase is typically composed of two identical monomers forming a TIM barrel structure, which consists of eight alpha-helices and eight beta-sheets arranged in a toroid shape. kenyon.edu The enzyme possesses two critical binding pockets within its active site: one for 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) and another for p-aminobenzoic acid (PABA). kenyon.edunih.gov

Sulfonamides, including this compound, specifically target and bind to the pABA sub-site. nih.gov While the pABA binding site is known for being composed of flexible loops, structural studies have identified key interactions. kenyon.edu For instance, the aromatic ring of PABA engages in hydrophobic interactions with residues such as Lys220 and Phe189, and its amine group forms hydrogen bonds with Ser218. kenyon.edu In the crystal structure of E. coli DHPS, sulfanilamide has been observed to form hydrogen bonding interactions with Arg63 and Arg220. excli.de Mutations in the amino acid residues within this pABA binding pocket are a common mechanism by which bacteria develop resistance to sulfonamides. nih.gov

Molecular Modeling and Docking Studies of this compound-DHPS Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a receptor. semanticscholar.orgrjb.ro In the context of sulfonamides, docking studies provide insights into their interaction with the DHPS active site. These studies are instrumental in rational drug design and in understanding the mechanisms of action and resistance. semanticscholar.org

While specific docking studies for this compound are not extensively detailed in the available literature, research on other sulfonamide derivatives reveals common interaction patterns. These studies consistently show that sulfonamides bind within the PABA pocket of DHPS. nih.gov The binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts with key amino acid residues.

For example, docking studies of various sulfonamide derivatives with E. coli DHPS (PDB ID: 1AJ0) have demonstrated favorable binding energies. nih.govresearchgate.net Key interactions often involve hydrogen bonding between the sulfonyl group of the inhibitor and arginine residues (like Arg63), and the sulfonamide's amino group with serine residues (like Ser219). researchgate.net The binding affinities calculated from these studies help in ranking the potential efficacy of different sulfonamide analogs. nih.gov

Table 1: Key Amino Acid Residues in DHPS Interacting with Sulfonamides

| Residue | Type of Interaction | Reference |

|---|---|---|

| Arg63 | Hydrogen Bond | excli.de |

| Arg220 | Hydrogen Bond | excli.de |

| Ser219 | Hydrogen Bond | researchgate.net |

| Lys220 | Hydrophobic Interaction | kenyon.edu |

This table is interactive. Click on the headers to sort.

Impact on Bacterial Folic Acid Metabolic Pathway and Cellular Consequences

The inhibition of dihydropteroate synthase by this compound has profound consequences for bacterial metabolism and survival. DHPS catalyzes the condensation of DHPP and PABA to form 7,8-dihydropteroate, a critical step in the de novo synthesis of folate. nih.gov Bacteria rely on this pathway as they cannot uptake folate from their environment, unlike their mammalian hosts. patsnap.com

By blocking this essential step, sulfanilamides lead to a depletion of the folic acid pool within the bacterial cell. sysrevpharm.orgijbpas.com Folic acid, in its reduced form tetrahydrofolate, is a vital cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA, as well as certain amino acids like methionine. sysrevpharm.orgpatsnap.com

The cellular consequences of folate depletion are severe:

Inhibition of DNA synthesis and repair: A lack of purines and thymidine (B127349) halts DNA replication, preventing cell division. sysrevpharm.org

Disruption of RNA synthesis: This affects the production of proteins necessary for all cellular functions.

Impaired protein synthesis: The deficiency of certain amino acids further cripples the bacterial cell's ability to grow and function.

Ultimately, the disruption of these fundamental cellular processes leads to the cessation of bacterial growth and proliferation, resulting in the bacteriostatic effect of sulfonamides. sysrevpharm.orgpatsnap.com

Comparative Analysis of DHPS Inhibition across Diverse Microbial Species

Sulfanilamides exhibit a broad spectrum of activity, targeting both Gram-positive and Gram-negative bacteria. drugbank.com However, the inhibitory potential of a specific sulfonamide can vary significantly across different microbial species. researchgate.net This variability is largely attributed to subtle structural differences in the pABA binding site of the DHPS enzyme among various bacteria. researchgate.net

The intrinsic susceptibility or resistance of a microbial species to a particular sulfa drug is dictated by the specific amino acid sequence and conformation of its DHPS active site. researchgate.net For instance, the ranking of inhibitory potential for a range of sulfa drugs was found to be different for DHPS enzymes from four distinct species. researchgate.net

Furthermore, acquired resistance is a major clinical challenge. Bacteria can develop resistance to sulfonamides through several mechanisms, with the most common being:

Mutations in the chromosomal folP gene: These mutations alter the DHPS enzyme, reducing its affinity for sulfonamides while maintaining its function with PABA. biorxiv.org

Acquisition of foreign sul genes: Bacteria can acquire mobile genetic elements that carry genes (e.g., sul1, sul2, sul3) encoding for highly resistant DHPS variants. biorxiv.org These alternative enzymes can effectively bypass the inhibitory action of the drug.

The widespread use of sulfonamides has led to the emergence of resistant strains in many bacterial species, which has, in some cases, limited their clinical utility. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation | Role |

|---|---|---|

| This compound | DHPS Inhibitor | |

| p-Aminobenzoic Acid | PABA | DHPS Substrate |

| 6-hydroxymethyl-7,8-dihydropterin pyrophosphate | DHPP | DHPS Substrate |

| 7,8-dihydropteroate | Product of DHPS reaction | |

| Folic Acid | Essential vitamin | |

| Tetrahydrofolate | Active form of Folic Acid | |

| Sulfamethoxazole (B1682508) | SMX | Sulfonamide antibiotic |

Structure Activity Relationship Sar and Rational Design Principles for Sulfonamide Analogues

Elucidation of Essential Pharmacophoric Elements in Sulfanilamide (B372717), N(sup 1)-sodium deriv

The antibacterial action of sulfanilamide and its derivatives stems from their ability to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govdrugbank.com This enzyme is vital for the de novo synthesis of folic acid in bacteria, a pathway absent in humans. researchgate.netsemanticscholar.org The sulfonamides function as structural mimics of the enzyme's natural substrate, para-aminobenzoic acid (pABA). drugbank.comjbclinpharm.org

The essential pharmacophoric features required for this antibacterial activity have been well-established:

The p-aminobenzenesulfonamide core: This scaffold is the fundamental requirement for activity.

An unsubstituted aromatic amino group: The primary amine (-NH₂) at the N4 position (para to the sulfonamide group) must be free and unsubstituted. openaccesspub.org Any modification at this site results in a loss of antibacterial activity, although it can be derivatized to create prodrugs that are metabolized in vivo to regenerate the free amine.

The sulfonamide moiety: The -SO₂NH- group is a critical component for binding within the enzyme's active site. nih.gov The acidity of the sulfonamide proton plays a significant role in the mechanism of action. The formation of the sodium salt, as in Sulfanilamide, N(sup 1)-sodium deriv, enhances solubility.

These elements ensure that the molecule can effectively compete with pABA and bind to the DHPS active site, thereby inhibiting the folic acid synthesis pathway and exerting a bacteriostatic effect. drugbank.com

Influence of Substituents on Sulfonamide Activity and Selectivity

While the N4-amino group must remain free, substitutions at the N1 position of the sulfonamide group are not only tolerated but are crucial for modulating the drug's properties.

N1-Substituents: The introduction of various substituents on the sulfonamide nitrogen (N1) has led to the development of a wide array of clinically useful drugs.

Heterocyclic Rings: The most significant enhancement in antibacterial potency is observed when a heterocyclic ring is attached to the N1 position. nih.gov Compounds like sulfadiazine (B1682646) and sulfamethoxazole (B1682508) are examples where this modification has led to superior drugs compared to the parent sulfanilamide. nih.gov

Electron-Withdrawing Groups: The presence of electron-withdrawing substituents on the N1-ring generally increases the acidity of the sulfonamide proton, which has been correlated with increased antibacterial activity. nih.gov Research has shown that electron-withdrawing groups such as a nitro group can enhance the antimicrobial effect. nih.govnih.gov

N4-Substituents (Prodrugs): As previously mentioned, substitution at the N4-amino group inactivates the molecule. However, this principle is used to design prodrugs. A substituent that can be cleaved metabolically within the body to release the active drug with a free N4-amino group can be used to improve absorption or other pharmacokinetic parameters.

The nature and properties of the N1-substituent profoundly impact the drug's solubility, protein binding, and ultimately, its spectrum of activity and duration of action.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Sulfonamide Class

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jbclinpharm.orgnih.gov For the sulfonamide class, QSAR has been a valuable tool for understanding the physicochemical properties that govern their antibacterial potency and for designing novel derivatives. nih.govmedwinpublishers.com

QSAR models for sulfonamides typically use a range of molecular descriptors:

Electronic Descriptors: Parameters like the Hammett constant (σ) of N1-substituents are used to quantify their electron-withdrawing or donating effects, which influence the pKa of the sulfonamide and its binding affinity.

Steric Descriptors: Molar refractivity (MR) and Taft's steric parameter (Es) help to model the influence of the size and shape of substituents on the interaction with the enzyme's active site.

Hydrophobic Descriptors: The partition coefficient (log P) is used to model the hydrophobicity of the molecule, which affects its ability to cross bacterial cell membranes and its pharmacokinetic profile.

Topological Descriptors: These descriptors encode information about the connectivity and branching of the molecular structure.

A classic example is the Hansch analysis, which correlates biological activity with a combination of electronic, steric, and hydrophobic parameters. acs.org Such studies have confirmed that for optimal activity, a certain pKa range is desirable, and the substituents at the N1 position should have specific steric and electronic properties. jbclinpharm.orgmedwinpublishers.com QSAR has also been employed to investigate how sulfonamide structures might contribute to the emergence and spread of antibiotic resistance genes. nih.gov

De Novo Design Strategies for Overcoming Resistance Mechanisms (Theoretical)

Bacterial resistance to sulfonamides is a significant clinical problem. The primary mechanisms involve mutations in the bacterial folP gene, which codes for DHPS, or the acquisition of plasmid-borne sul genes (sul1, sul2, sul3) that encode highly resistant variants of the DHPS enzyme. researchgate.netspringernature.combiorxiv.org These resistant enzymes have altered active sites that can effectively discriminate between the natural substrate pABA and the sulfonamide inhibitor. semanticscholar.orgspringernature.com

Theoretical de novo design strategies aim to create novel molecules that can bypass these resistance mechanisms. Key approaches include:

Structure-Based Design: High-resolution crystal structures of resistant DHPS enzymes reveal the specific amino acid changes in the active site. nih.govresearchgate.net For example, studies on Sul enzymes have identified the insertion of a Phe-Gly sequence as crucial for conferring resistance by sterically hindering sulfonamide binding while still allowing pABA to bind. springernature.combiorxiv.org This knowledge can be used to computationally design new molecules that can fit into the mutated active site and inhibit the enzyme.

Pharmacophore Hybridization: This strategy involves combining the sulfonamide pharmacophore with other chemical moieties known to have antibacterial activity or to interact with different bacterial targets. mdpi.com The goal is to create a hybrid molecule with a dual mechanism of action, making it more difficult for bacteria to develop resistance. researchgate.net

Targeting Allosteric Sites: Instead of designing inhibitors for the highly mutated active site, a theoretical approach could involve designing molecules that bind to an allosteric site on the DHPS enzyme. Binding at such a site could induce a conformational change that inactivates the enzyme, a mechanism that might be less susceptible to resistance mutations in the active site.

These rational design approaches, informed by a deep understanding of resistance mechanisms at the molecular level, hold the potential for reviving the clinical utility of this important class of antibiotics. springernature.comcornell.edu

Conformational Analysis and Stereochemical Considerations in Sulfonamide-Enzyme Interactions

The three-dimensional structure and conformational flexibility of sulfonamides are critical determinants of their binding affinity to the target enzyme. researchgate.net The molecule is not rigid, and rotation around single bonds allows it to adopt various conformations.

Key Torsional Angles: The conformation of an aryl sulfonamide is largely defined by the torsional angles around the C(aryl)-S and S-N bonds. nih.gov Studies combining rotational spectroscopy and quantum chemical calculations have shown that the bioactive conformation, i.e., the shape the molecule adopts when bound to the enzyme, can be different from the lowest energy conformation of the isolated molecule. nih.gov This implies that the molecule must adopt a higher-energy conformation to achieve optimal binding, and the energy penalty for this must be offset by favorable interactions within the active site.

Enzyme-Bound Conformation: X-ray crystallography and molecular dynamics (MD) simulations provide detailed insights into how sulfonamides interact with the DHPS active site. nih.govacs.org These studies show that the sulfonamide group fits into the pocket meant for the carboxylate of pABA. researchgate.net The p-aminophenyl portion overlays with the corresponding part of pABA, establishing key interactions.

Specific Interactions: In the enzyme's active site, the sulfonamide moiety forms a network of hydrogen bonds and van der Waals interactions. For instance, in carbonic anhydrase, the deprotonated sulfonamide nitrogen coordinates directly with a catalytic zinc ion, and the sulfonyl oxygens form hydrogen bonds with active site residues like Thr199. acs.org Similar specific hydrogen bonding and electrostatic interactions stabilize the sulfonamide within the DHPS active site, mimicking the binding of pABA. researchgate.net

A thorough understanding of these conformational and stereochemical factors is essential for the structure-based design of new inhibitors with improved affinity and selectivity.

Molecular Mechanisms of Microbial Resistance to Sulfanilamide, N Sup 1 Sodium Deriv

Target Enzyme Alterations (e.g., DHPS Gene Mutations and Polymorphisms)

The primary target of sulfanilamide (B372717) is the enzyme dihydropteroate (B1496061) synthase (DHPS), which is encoded by the folP gene. This enzyme plays a crucial role in the bacterial folate biosynthesis pathway by catalyzing the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. Sulfanilamide acts as a competitive inhibitor of DHPS due to its structural similarity to pABA. researchgate.net

One of the most common mechanisms of resistance involves alterations in the DHPS enzyme that reduce its affinity for sulfonamides while largely maintaining its affinity for the natural substrate, pABA. rupahealth.com These alterations are typically the result of point mutations or polymorphisms in the folP gene. nih.govnih.gov Resistance-conferring mutations often occur in conserved regions of the DHPS gene, particularly in loops within the active site that interact with pABA and the drug. biorxiv.orgnih.gov The accumulation of these mutations can lead to high levels of resistance. nih.govnih.gov

In Staphylococcus aureus, for instance, specific mutations have been identified that directly lead to sulfonamide resistance. frontiersin.org Similarly, studies on Streptococcus mutans have shown that a combination of specific point mutations in the folP gene can confer substantial resistance to sulfonamides. nih.govnih.gov These genetic changes increase the Michaelis constant (KM) of the enzyme for sulfonamides, signifying a lower binding affinity and thereby conferring resistance. rupahealth.com

| Organism | Gene | Mutation(s) | Effect on Resistance |

| Staphylococcus aureus | folP | F17L, S18L, T51M | Primary mutations directly associated with sulfonamide resistance. frontiersin.org |

| Streptococcus mutans | folP | A37V, N172D, R193Q | Combination of these three mutations conferred substantial sulfonamide resistance. nih.govnih.gov |

| Neisseria meningitidis | folP | Equivalent to F17L in S. aureus | Associated with sulfonamide resistance. frontiersin.org |

| Escherichia coli | folP | Point mutations | Prevent sulfonamide inhibition of DHPS. mcmaster.ca |

| Pneumocystis jirovecii | DHPS | Polymorphisms | Associated with resistance to sulfa drugs. nih.gov |

Increased p-Aminobenzoic Acid (PABA) Production as a Resistance Mechanism

Another well-documented mechanism of resistance, particularly in Staphylococcus aureus, is the overproduction of the natural substrate, p-aminobenzoic acid (PABA). nih.govnih.gov By increasing the intracellular concentration of PABA, bacteria can effectively outcompete the sulfanilamide inhibitor for binding to the active site of the DHPS enzyme.

Studies dating back to the 1940s have shown that sulfonamide-resistant strains of S. aureus produce significantly greater amounts of PABA compared to their susceptible parent strains. nih.gov This increased synthesis occurs both in the presence and absence of the drug. nih.gov The quantity of PABA produced by these resistant strains is often sufficient to overcome the inhibitory effect of the sulfonamide, thereby allowing the folate synthesis pathway to proceed normally. nih.govresearchgate.net This mechanism highlights the competitive nature of sulfanilamide's inhibitory action and the straightforward metabolic adaptation that can lead to resistance.

Role of Efflux Pumps in Sulfanilamide Resistance

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. nih.govnih.gov This process reduces the intracellular concentration of the drug, preventing it from reaching its target and exerting its inhibitory effect. youtube.com Efflux pumps are a significant mechanism of multidrug resistance in both Gram-positive and Gram-negative bacteria. nih.govasm.org

Several families of efflux pumps have been identified, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-division (RND) family. nih.govacs.org While the role of efflux pumps in resistance to many classes of antibiotics is well-established, their specific contribution to sulfanilamide resistance is an area of ongoing research. However, given the broad substrate specificity of many pumps, it is plausible that they contribute to reduced susceptibility to sulfonamides. youtube.comacs.org For example, some research suggests that AbgT-family transporters may function as exporters that confer resistance to sulfonamides. acs.org Overexpression of genes encoding these pumps can lead to clinically significant levels of resistance to multiple antibiotics. youtube.com

Plasmid-Mediated Resistance Determinants and Horizontal Gene Transfer

The acquisition of resistance genes through horizontal gene transfer is a major driver of the spread of antibiotic resistance. frontiersin.org In the case of sulfonamides, resistance is frequently mediated by the acquisition of mobile genetic elements, such as plasmids, that carry alternative, resistant forms of the DHPS-encoding gene. nih.govnih.govoup.com

These plasmid-borne resistance genes are known as sul genes, with sul1, sul2, and sul3 being the most well-characterized. frontiersin.orgnih.govspringernature.com These genes encode DHPS enzymes that are structurally divergent from the chromosomally encoded DHPS and exhibit a very low affinity for sulfonamides, rendering them insensitive to the drug's inhibitory effects. frontiersin.orgspringernature.com The acquisition of a sul gene allows the bacterium to bypass the inhibition of its native DHPS and continue producing folic acid. biorxiv.org

These sul genes are often located within mobile genetic elements like integrons and transposons, which facilitates their transfer between different plasmids and from plasmids to the bacterial chromosome. nih.govmdpi.com The dissemination of these plasmids among various bacterial species is a primary reason for the widespread nature of sulfonamide resistance in clinical and environmental settings. frontiersin.orgnih.govnih.gov For example, the sul1 gene is frequently found as part of the conserved 3'-segment of class 1 integrons, which are efficient vehicles for capturing and spreading various resistance genes. nih.govmdpi.com

| Gene | Prevalence | Genetic Location | Mechanism |

| sul1 | High | Often associated with class 1 integrons on plasmids and chromosomes. frontiersin.orgmdpi.com | Encodes a sulfonamide-insensitive DHPS variant. springernature.com |

| sul2 | High | Typically found on small, non-conjugative or large conjugative plasmids. nih.govmdpi.com | Encodes a sulfonamide-insensitive DHPS variant. springernature.com |

| sul3 | Lower | Found on plasmids, sometimes associated with other mobile elements. oup.commdpi.com | Encodes a sulfonamide-insensitive DHPS variant. oup.com |

Genetic and Biochemical Analysis of Cross-Resistance to Other Sulfonamides

The mechanisms that confer resistance to sulfanilamide often result in cross-resistance to other sulfonamide drugs. This is because most sulfonamides share the same mechanism of action, competitively inhibiting the DHPS enzyme. researchgate.net

Genetic and biochemical analyses have shown that both chromosomal mutations in the folP gene and the acquisition of plasmid-mediated sul genes can lead to broad resistance across the sulfonamide class. frontiersin.orgbiorxiv.org

DHPS Mutations: A single amino acid substitution in the active site of DHPS can reduce the binding affinity for multiple sulfonamides. For example, mutations that alter the conformation of the pABA-binding pocket are likely to affect the binding of all drugs that mimic this substrate. rupahealth.comnih.govresearchgate.net Kinetic studies of mutant DHPS enzymes often show increased Ki values (inhibition constants) for a range of sulfonamides, confirming reduced sensitivity. researchgate.net

Plasmid-Encoded DHPS Variants: The Sul enzymes (Sul1, Sul2, Sul3) are particularly effective at conferring broad sulfonamide resistance. springernature.com Structural and biochemical studies have revealed that these enzymes have remodeled active sites. For instance, the insertion of a key phenylalanine residue creates steric hindrance that specifically blocks the binding of various sulfonamides, including sulfanilamide and sulfamethoxazole (B1682508), while still permitting the binding of the natural substrate, pABA. springernature.combiorxiv.orgnih.gov This substrate discrimination is a powerful mechanism for pan-sulfonamide resistance. biorxiv.org

Therefore, the emergence of a single resistance mechanism, whether through mutation or horizontal gene transfer, can render an entire class of valuable therapeutic agents ineffective against a particular bacterial strain.

Interaction Studies of Sulfanilamide, N Sup 1 Sodium Deriv with Biological Systems and Other Chemical Entities

Compound-Target Binding Kinetics and Thermodynamics (DHPS)

Sulfanilamide (B372717) and its derivatives, including the N(sup 1)-sodium form, function as antimicrobial agents by targeting dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. patsnap.comwikipedia.org This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. patsnap.com Since bacteria must synthesize their own folic acid, inhibition of this pathway effectively halts their growth and replication. patsnap.comwikipedia.org Mammalian cells are not affected because they acquire folate from their diet, making DHPS a selective target for antimicrobial therapy. wikipedia.orgmhmedical.com

The mechanism of action is rooted in the structural similarity between sulfanilamide and the enzyme's natural substrate, para-aminobenzoic acid (PABA). patsnap.comyoutube.com This similarity allows sulfanilamide to act as a competitive inhibitor, binding to the active site of DHPS and preventing PABA from binding. patsnap.comdrugbank.com This competitive inhibition disrupts the synthesis of dihydropteroic acid, the precursor to folic acid. mhmedical.com

Research into the binding specifics reveals that the interaction is more complex than simple competition at the apoenzyme. Studies on DHPS from Streptococcus pneumoniae indicate that the binding of PABA, and by extension sulfonamides, is dependent on the presence of the second substrate, 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). nih.gov This suggests that the primary target for sulfonamide inhibition is the enzyme-DHPPP binary complex, not the free enzyme. nih.gov Sulfonamides competitively displace PABA from this complex. nih.gov The process may also involve the formation of a dead-end pterin-sulfa adduct, further inhibiting the pathway. biorxiv.org

While specific kinetic and thermodynamic values for "Sulfanilamide, N(sup 1)-sodium deriv" are not extensively detailed in the available literature, the data for the broader sulfonamide class provides a strong framework for understanding its interaction with DHPS. The binding affinity and inhibition constants (Ki) are key parameters in quantifying this interaction. For instance, resistance-conferring mutations in DHPS often occur in the loops that form the PABA/sulfonamide binding site, which significantly reduces the binding affinity of the drug. biorxiv.orgnih.gov

Table 1: Key Aspects of Sulfanilamide-DHPS Interaction

| Parameter | Description | Relevance to this compound |

| Mechanism of Inhibition | Competitive Inhibition | The sulfanilamide moiety competes with the natural substrate, PABA, for the active site of the DHPS enzyme. patsnap.comdrugbank.com |

| Enzyme State | Binds to Enzyme-DHPPP Complex | Inhibition is most effective when the enzyme is already bound to its other substrate, DHPPP, forming a binary complex. nih.gov |

| Binding Affinity (Ki) | Varies by bacterial species and presence of resistance mutations. | Lower Ki values indicate stronger binding and more effective inhibition. Resistance mutations increase the Ki value significantly. nih.govbiorxiv.org |

| Thermodynamics | Not extensively detailed. | The binding is driven by structural analogy to PABA, involving ionic bonds, van der Waals interactions, and hydrogen bonds within the active site. youtube.com |

Influence of Host Factors on Sulfanilamide Activity in In Vitro Models

The effectiveness of sulfanilamide in in vitro settings is significantly modulated by various host-derived factors present in the local microenvironment. These factors can either potentiate or, more commonly, antagonize the antimicrobial activity of the compound.

pH: The pH of the environment can influence the activity of sulfonamides. Changes in pH can alter the ionization state of both the drug and the target enzyme's active site, potentially affecting binding affinity. Furthermore, the solubility of some sulfonamides is pH-dependent, which can impact their availability and propensity to cause issues like crystalluria in vivo, a concern that has been noted for the class. wikipedia.org

Nutrient Availability (PABA): The presence of PABA in the environment is a primary cause of sulfonamide antagonism. youtube.com Since sulfanilamide is a competitive inhibitor, an excess of the natural substrate (PABA) can outcompete the drug for binding to the DHPS active site, thereby overcoming the inhibitory effect. youtube.comyoutube.com This is a critical consideration in in vitro susceptibility testing, as the composition of the culture medium can dramatically impact the apparent efficacy of the drug.

Presence of Cellular Debris, Pus, or Tissue Necrosis: The antibacterial action of sulfonamides is known to be inhibited by pus and necrotic tissue. drugbank.comijpsjournal.com This is largely because cellular debris from host tissues can be a rich source of PABA. youtube.com The high local concentration of PABA in these environments effectively antagonizes the action of the sulfonamide, rendering it less effective. youtube.com Therefore, in conditions associated with significant tissue breakdown and pus formation, the efficacy of sulfanilamide is compromised. drugbank.com

Biochemical Basis of Synergistic and Antagonistic Interactions with Other Antimicrobial Agents

The activity of sulfanilamide can be significantly altered when used in combination with other antimicrobial agents, leading to either synergistic (enhanced effect) or antagonistic (reduced effect) outcomes.

Synergistic Interactions: The most prominent and clinically significant synergistic interaction for sulfonamides is with dihydrofolate reductase (DHFR) inhibitors, such as trimethoprim (B1683648). mhmedical.comyoutube.com The biochemical basis for this synergy is the sequential blockade of two distinct steps in the same essential metabolic pathway: folic acid synthesis. mhmedical.comyoutube.com

Sulfanilamide inhibits dihydropteroate synthase (DHPS) , blocking the conversion of PABA to dihydropteroic acid. mhmedical.com

Trimethoprim inhibits dihydrofolate reductase (DHFR) , the subsequent enzyme in the pathway, which is responsible for converting dihydrofolic acid to tetrahydrofolic acid. mhmedical.comyoutube.com

By inhibiting two sequential steps, the combination delivers a much more potent blockade of folate production than either agent alone, often resulting in a bactericidal (killing) effect, whereas each agent individually is typically bacteriostatic (inhibiting growth). youtube.comwikipedia.org This combined action makes the development of resistance more difficult for the bacteria. youtube.com An alternative hypothesis suggests that the synergy may also arise from the simultaneous binding of both the sulfonamide and trimethoprim to the bacterial DHFR enzyme. oup.comoup.com

Antagonistic Interactions: Antagonism can occur when another agent interferes with the mechanism of sulfanilamide. For example, drugs that result in an increased local concentration of PABA would be antagonistic. While not a direct drug-drug interaction, certain local anesthetics that are esters of PABA (e.g., procaine) can be hydrolyzed to PABA, thereby antagonizing sulfonamide activity in the local environment.

Non-Specific Interactions with Cellular Components and Membranes

Beyond its specific interaction with the DHPS enzyme, sulfanilamide can engage in non-specific interactions with other biological molecules, which can influence its distribution and availability.

Plasma Protein Binding: Like many drugs, sulfonamides bind to plasma proteins, primarily albumin. nih.govnih.gov This binding is reversible, and an equilibrium exists between the bound and unbound (free) drug. Only the free fraction of the drug is microbiologically active and able to diffuse into tissues. The extent of protein binding varies among different sulfonamides. nih.gov High levels of protein binding can affect the drug's pharmacokinetic profile, maintaining a reservoir of the drug in the bloodstream. wikipedia.org Competition for binding sites on albumin with other drugs can also occur, potentially leading to an increase in the free concentration of either drug. nih.gov

Cellular and Hemoglobin Binding: Studies have shown that sulfonamides can also be taken up by red blood cells. nih.gov The concentration within erythrocytes can be higher than in the surrounding plasma, and there is some binding to hemoglobin, although this is much less significant than the binding to albumin. nih.gov

Elucidation of Inhibitory Mechanisms Beyond DHPS (if applicable to the sulfonamide class in research)

While the primary and well-established target of sulfonamides is DHPS, some research has explored the possibility of secondary or alternative mechanisms of action.

Interaction with Dihydrofolate Reductase (DHFR): Some evidence suggests that at high concentrations, sulfonamides themselves might interact with and inhibit DHFR. oup.comnih.gov This would imply a dual-inhibition mechanism even in the absence of a dedicated DHFR inhibitor like trimethoprim, although this effect is likely much weaker than the primary inhibition of DHPS. The antibacterial activity of PABA at high concentrations is also thought to be a result of a blocking effect on DHFR. nih.gov

Inhibition of Carbonic Anhydrase: The sulfonamide functional group is a well-known inhibitor of carbonic anhydrase (CA) enzymes. nih.govacs.org This property is the basis for a different class of drugs (carbonic anhydrase inhibitors, e.g., acetazolamide) used for conditions like glaucoma and diuresis. researchgate.net While this is an "off-target" effect concerning its antibacterial action, it demonstrates that the sulfonamide moiety can interact with other enzymes. The deprotonated sulfonamide nitrogen coordinates with the zinc ion in the active site of carbonic anhydrase, an interaction that is distinct from its competitive inhibition of PABA binding in DHPS. acs.org

Dual-Target Inhibitors: Recognizing the synergistic potential of inhibiting both DHPS and DHFR, modern drug design efforts have focused on creating single molecules that can inhibit both enzymes simultaneously. nih.gov These novel N-sulfonamide derivatives are designed to occupy the binding sites of both DHPS and DHFR, representing a rational approach to developing new antimicrobials that leverage mechanisms beyond the singular inhibition of DHPS. nih.gov

Advanced Analytical and Spectroscopic Research Methodologies for Sulfanilamide, N Sup 1 Sodium Deriv

Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, GC, LC-MS)

Chromatographic techniques are fundamental for separating Sulfanilamide (B372717), N(sup 1)-sodium deriv from impurities and determining its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent methods.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of sulfonamides. akjournals.com Separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. akjournals.comnih.gov A common mobile phase consists of a mixture of methanol and water or an acidic buffer solution. akjournals.comnih.gov Detection is often performed using a UV detector at wavelengths where the analyte exhibits maximum absorbance, such as 257 nm or 273 nm. akjournals.comnih.gov The method's precision is demonstrated by low relative standard deviation (RSD) values in repeated analyses. nih.gov For instance, a validated HPLC method for determining sulfacetamide sodium and its impurity, sulfanilamide, reported an RSD of 1.58% for sulfanilamide. nih.gov

Interactive Data Table: HPLC Parameters for Sulfonamide Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Spherisorb C18 nih.gov | X-bridge ODS C18 (5 µm, 250 mm x 4.6 mm) akjournals.com |

| Mobile Phase | Methanol-0.25% (V/V)-acetic acid solution (7:93) nih.gov | Methanol:water (60:40, v/v) akjournals.com |

| Flow Rate | Not specified | 1.0 mL/min akjournals.com |

| Detection | UV at 257 nm nih.gov | UV at 273 nm akjournals.com |

| Linear Range | Not specified | 0.10–8.00 µg mL−1 for sulfanilamide akjournals.com |

Gas Chromatography (GC): GC analysis of sulfonamides typically requires a derivatization step, such as N-methylation, to increase their volatility and thermal stability. nih.gov Following derivatization, the compounds can be efficiently separated on a capillary GC column. Atomic emission detection is a powerful technique used with GC as it allows for both quantification and identification based on the elemental ratios of carbon, nitrogen, and sulfur in the molecule. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) provide high sensitivity and selectivity for the analysis of sulfonamides. hpst.cz This technique is particularly useful for detecting trace levels of the compound in complex matrices. hpst.cz Electrospray ionization (ESI) is a common ionization source used for these analyses, typically in positive ion mode. nih.gov The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions, allowing for accurate quantification and confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Sulfanilamide, N(sup 1)-sodium deriv. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of sulfanilamide provides key structural insights. winona.edu In deuterated water (D₂O), the aromatic protons typically appear as two doublets, corresponding to the protons at positions H-2/H-6 and H-3/H-5 of the benzene (B151609) ring. nih.gov One study recorded these doublets at approximately δ = 7.65 ppm and δ = 6.86 ppm, respectively. nih.gov The protons of the amino groups (-NH₂) are exchangeable and may not be observed when using solvents like D₂O. nih.gov The proton of the sulfonamide group (–SO₂NH–) in related structures manifests as a singlet peak, often in the range of 8.78 to 10.15 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data. The aromatic carbons of sulfanilamide derivatives show signals in the region between approximately 111 ppm and 160 ppm. rsc.org The carbon atom attached to the sulfonamide group and the carbon atom attached to the amino group can be distinguished based on their chemical environments.

Interactive Data Table: Representative NMR Chemical Shifts for Sulfanilamide Structure

| Nucleus | Group | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons (H-2, H-6) | ~7.65 nih.gov |

| ¹H | Aromatic Protons (H-3, H-5) | ~6.86 nih.gov |

| ¹H | Sulfonamide Proton (-SO₂NH-) | 8.78 - 10.15 (in related derivatives) rsc.org |

| ¹³C | Aromatic Carbons | 111.83 - 160.11 (in related derivatives) rsc.org |

Mass Spectrometry (MS) Applications in Metabolite Identification and Interaction Studies

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for identifying its metabolites. Classical electron ionization (EI) MS can be vital in confirming proposed structures for reaction products. nih.gov

In modern drug development, LC-MS/MS is extensively used for metabolite identification. nih.gov After administration, the parent drug is metabolized, and the resulting products can be identified by comparing their fragmentation patterns with that of the parent compound. Photofragmentation of sulfonamides often involves the loss of sulfur dioxide (SO₂). mdpi.com This characteristic fragmentation is useful in identifying potential metabolites in complex biological samples. Mass spectrometry is also employed to study non-covalent interactions, such as the binding of sulfonamide inhibitors to their target proteins, providing stoichiometric information about the complex. mdpi.com

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

Determining the three-dimensional atomic arrangement of this compound, both alone and in complex with biological targets, is crucial for understanding its function.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a transformative technique for determining the high-resolution structures of large protein complexes, especially those that are difficult to crystallize. elifesciences.orgnih.gov This method is particularly valuable for studying the interaction of drugs like this compound with their biological targets, such as enzymes or receptors. elifesciences.org By flash-freezing the sample, its native conformation is preserved. nih.gov Cryo-EM can reveal unprecedented binding sites and detailed molecular interactions, which is invaluable for structure-based drug design. elifesciences.orgfrontiersin.org While historically used for very large molecules, advancements are making it applicable to smaller protein-ligand complexes. frontiersin.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorphism Research

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and is highly sensitive to changes in the molecular environment, such as those occurring in different crystal polymorphs.

Infrared (IR) Spectroscopy: The IR spectrum of sulfanilamide shows characteristic absorption bands corresponding to its functional groups. chegg.comresearchgate.net The N-H stretching vibrations of the primary amine and sulfonamide groups appear in the region of 3100-3500 cm⁻¹. rsc.org The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are strong and typically found around 1320 cm⁻¹ and 1150 cm⁻¹, respectively. rsc.org The S-N stretching vibration is observed in the 900 cm⁻¹ region. rsc.org Conversion of sulfanilamide to its N¹-sodium derivative (anion) results in significant shifts in these frequencies, particularly a strong decrease in the SO₂ stretching frequencies. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for studying polymorphism. spectroscopyonline.comlbt-scientific.com Different crystalline forms (polymorphs) of a compound will have different crystal lattice vibrations, which can be observed in the low-frequency region of the Raman spectrum (typically below 200 cm⁻¹). coherent.com These differences in the spectra allow for the differentiation and characterization of various polymorphs, which is critical as different forms can have different physical properties. spectroscopyonline.comlbt-scientific.com

Interactive Data Table: Characteristic Vibrational Frequencies for Sulfanilamide Functional Groups

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ (Amine) | N-H Stretching | 3367 - 3459 rsc.org |

| -SO₂NH- (Sulfonamide) | N-H Stretching | 3144 - 3349 rsc.org |

| -SO₂- (Sulfonyl) | Asymmetric Stretching | ~1313 - 1320 rsc.org |

| -SO₂- (Sulfonyl) | Symmetric Stretching | ~1143 - 1155 rsc.org |

| -S-N- (Sulfonamide) | S-N Stretching | ~895 - 914 rsc.org |

| Aromatic Ring | C=C Stretching | ~1489 - 1594 rsc.org |

Preclinical and in Vitro Research Models for Studying Sulfanilamide, N Sup 1 Sodium Deriv

Microbial Culture Assays for Growth Inhibition and Minimum Inhibitory Concentration Determination (Research Context)

Microbial culture assays are fundamental in vitro methods used to determine the bacteriostatic or bactericidal activity of antimicrobial compounds. nih.gov These assays assess the ability of a compound to inhibit the growth of specific microorganisms. Two common methods employed are the disk diffusion assay and the broth dilution method, which is used to determine the Minimum Inhibitory Concentration (MIC). winona.eduuspnf.com The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

In the context of research, these assays are used to screen new sulfanilamide (B372717) derivatives for antibacterial efficacy against various bacterial strains, such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. winona.edu The results from these assays, often presented as zones of inhibition in disk diffusion or as a specific concentration in MIC tests, provide a quantitative measure of the compound's potency. uspnf.com The conditions of the assay, including the composition of the growth medium, can significantly impact the observed activity, as more nutrient-rich media may counteract the inhibitory effects of the sulfonamide. nih.gov

| Assay Type | Principle | Typical Endpoint Measured | Commonly Tested Microorganisms |

| Disk Diffusion | Diffusion of the antibiotic from a saturated paper disk into an agar (B569324) plate seeded with bacteria, creating a concentration gradient. | Diameter of the zone of growth inhibition around the disk. | E. coli, P. aeruginosa, S. aureus winona.edu |

| Broth Dilution | Serial dilutions of the antibiotic are inoculated with a standardized bacterial suspension in a liquid growth medium. uspnf.com | The lowest concentration with no visible turbidity (growth) after incubation (MIC). | Various Gram-positive and Gram-negative bacteria. nih.gov |

Recombinant Enzyme Assays for DHPS Activity and Inhibition Kinetics

To investigate the specific molecular target of sulfonamides, researchers utilize recombinant enzyme assays focusing on dihydropteroate (B1496061) synthase (DHPS). nih.gov DHPS is a key enzyme in the bacterial folic acid biosynthetic pathway that catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) diphosphate (B83284) (DHPPP). nih.govnih.gov Sulfonamides act as competitive inhibitors by mimicking the structure of pABA. nih.gov

In these assays, the DHPS enzyme is produced recombinantly, often in E. coli, and then purified. nih.gov The activity of the purified enzyme is then measured in the presence and absence of inhibitors like Sulfanilamide, N(sup 1)-sodium deriv. A continuous spectrophotometric assay has been developed to monitor DHPS activity, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki). nih.gov These assays have revealed that some sulfonamides can have a higher affinity for the enzyme's active site than its natural substrate, pABA. nih.gov Interestingly, some studies have shown that with certain resistant DHPS enzymes, sulfonamides are not merely inhibitors but can be converted into sulfonamide-pterin adducts. nih.gov

| Parameter | Description | Significance in Research |

| Recombinant DHPS | DHPS enzyme produced using genetic engineering techniques. nih.gov | Provides a pure and abundant source of the target enzyme for in vitro studies. |

| Spectrophotometric Assay | An assay that measures enzyme activity by detecting changes in light absorbance resulting from the enzymatic reaction. nih.gov | Allows for continuous and real-time monitoring of enzyme kinetics and inhibition. |

| Km (Michaelis Constant) | The substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax). nih.gov | Indicates the affinity of the enzyme for its substrate (e.g., pABA). A lower Km suggests higher affinity. |

| Ki (Inhibition Constant) | A measure of the potency of an inhibitor. | Quantifies how strongly a sulfonamide binds to and inhibits the DHPS enzyme. |

Cell-Free Systems for Investigating Folic Acid Pathway Perturbations

Cell-free systems offer a powerful platform for studying complex biochemical pathways without the complexities of a living cell, such as cell walls and metabolic feedback loops. mdpi.com These systems contain the necessary cellular machinery, including enzymes, ribosomes, and cofactors, to carry out specific processes like protein synthesis or, in this context, metabolic pathways. mdpi.comnih.gov

For studying sulfonamides, cell-free systems derived from bacteria like E. coli can be used to reconstitute the folic acid synthesis pathway. nih.gov This allows researchers to directly observe the effects of this compound on the pathway's intermediates and final products. By adding the sulfonamide to this system, it has been demonstrated that the drug does not just block the pathway but can be incorporated by DHPS to form a sulfonamide-containing folate analog. nih.gov This finding provides direct proof of the molecular mechanism by which sulfonamides disrupt folate metabolism. These systems are invaluable for detailed structure-activity relationship studies, helping to elucidate how chemical modifications to the sulfonamide structure affect its interaction with the target enzyme and the pathway as a whole. nih.gov

Genetic Manipulation Techniques in Model Microorganisms for Resistance Studies

The emergence of antibiotic resistance is a significant challenge. Genetic manipulation techniques in model microorganisms are crucial for understanding the mechanisms of sulfonamide resistance. Plasmid-mediated resistance is a common mechanism, often involving the acquisition of genes that encode for a drug-resistant form of DHPS. nih.govnih.gov

The primary genes responsible for high-level sulfonamide resistance are sulI and sulII, and more recently sulIII. nih.govresearchgate.net These genes encode DHPS enzymes that have a low affinity for sulfonamides but can still efficiently use pABA to produce folic acid. researchgate.netspringernature.com Researchers use techniques like colony hybridization, restriction enzyme digestion, and nucleotide sequence analysis to identify and characterize these resistance genes in clinical isolates. nih.gov Furthermore, model organisms can be genetically engineered to express these sul genes. For example, transferring a folP gene (the gene encoding DHPS) from a resistant organism like Bacillus anthracis to a susceptible strain of E. coli can confer resistance, demonstrating the gene's role. nih.gov Advanced techniques like CRISPR-Cas9 are also being explored to potentially remove antibiotic resistance genes from bacteria, offering a novel approach to re-sensitize resistant strains. asm.org

Biosensor Development for Detection and Interaction Analysis of this compound

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific substances. mdpi.com They are being developed for the rapid, sensitive, and cost-effective detection of antibiotics like sulfonamides in various samples. nih.govacs.org Different types of biosensors, including electrochemical and optical sensors, have been designed for this purpose. mdpi.comnih.gov

One common approach is the immunosensor, which uses specific antibodies that recognize and bind to sulfonamides. mdpi.com The binding event is then converted into a measurable signal by a transducer. Another strategy utilizes the natural target of sulfonamides, the DHPS enzyme, as the biological recognition element. acs.org For instance, a biosensor can be designed where DHPS is immobilized on a surface, and the competitive binding between a sulfonamide in a sample and a labeled sulfonamide derivative is measured. acs.org Surface Plasmon Resonance (SPR) is another powerful optical technique used to monitor the binding interactions between sulfonamides and their target proteins in real-time, providing valuable data on binding affinity and kinetics. nih.govresearchgate.net These technologies are not only used for detection but also for fundamental studies of drug-target interactions.

| Biosensor Type | Recognition Element | Transduction Principle | Application |

| Immunosensor | Antibody specific to sulfonamides. mdpi.com | Electrochemical, Optical (e.g., ELISA-based). mdpi.com | Detection of sulfonamide residues in food products (milk, honey) and clinical samples. mdpi.com |

| Enzyme-Based Biosensor | Dihydropteroate Synthase (DHPS). acs.org | Optical (e.g., changes in hydrogel microparticle deformation upon binding). acs.org | Specific detection of sulfonamides based on their natural biomimetic interaction. acs.org |

| Surface Plasmon Resonance (SPR) | Immobilized antibody or target enzyme (DHPS). nih.govresearchgate.net | Changes in the refractive index at a sensor surface upon binding of the analyte. researchgate.net | Real-time analysis of binding kinetics and affinity between sulfonamides and their biological targets. nih.gov |

| Aptamer-Based Biosensor | Aptamers (synthetic DNA/RNA oligonucleotides). nih.gov | Electrochemical, Fluorescence. nih.gov | Highly specific and stable detection of sulfonamides. |

Emerging Research Directions and Future Perspectives on Sulfanilamide, N Sup 1 Sodium Deriv

Design of Next-Generation Sulfonamide Compounds Targeting Resistant Strains

The rise of multidrug-resistant (MDR) bacteria represents a critical global health threat, compelling a renewed focus on the development of novel antibiotics. nih.gov Sulfonamides, despite their long history, are being re-explored as a "privileged scaffold" for creating new agents effective against these challenging pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). ajchem-b.comnih.gov A primary mechanism of resistance to traditional sulfonamides involves mutations in the bacterial dihydropteroate (B1496061) synthase (DHPS) enzyme, the target of these drugs, or the acquisition of alternative, resistant DHPS genes (sul genes). nih.govtandfonline.comspringernature.com Modern design strategies aim to circumvent these resistance mechanisms and expand the spectrum of activity.

Key approaches in the design of next-generation sulfonamides include:

Molecular Hybridization: This strategy involves combining the sulfonamide pharmacophore with other bioactive scaffolds to create hybrid molecules with dual or synergistic modes of action. ajchem-b.comresearchgate.net This can help overcome resistance that arises from a single target mutation.

Modification of Substitution Patterns: Researchers are moving beyond traditional N-monosubstituted 4-aminobenzenesulfonamides. By altering substituents on the aromatic ring and the sulfonamide nitrogen, it is possible to tune the compound's properties to enhance potency and overcome resistance. ajchem-b.comresearchgate.net For instance, introducing bulky, lipophilic groups has been shown to increase activity against S. aureus. researchgate.net

Development of Dual-Target Inhibitors: Some novel sulfonamide derivatives are being designed to inhibit multiple enzymes in the same or different essential bacterial pathways. A prominent example is the simultaneous inhibition of both dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), the two sequential enzymes in the bacterial folic acid synthesis pathway. oup.com

Exploring Alternative Mechanisms of Action: While the classic mechanism involves inhibiting folate synthesis, newer research has shown that some sulfonamide derivatives can interfere with other essential bacterial processes, such as peptidoglycan biosynthesis, a key component of the cell wall. researchgate.net This opens up new avenues for targeting bacteria that are resistant to folate pathway inhibitors.

These design strategies are often guided by detailed structure-activity relationship (SAR) studies, which systematically evaluate how chemical structure modifications impact antibacterial efficacy. researchgate.netsid.ir The goal is to develop compounds that are not only potent against resistant strains but also exhibit bactericidal (killing bacteria) rather than just bacteriostatic (inhibiting growth) activity. researchgate.net

| Design Strategy | Rationale | Example Target/Organism | Potential Advantage |

|---|---|---|---|

| Molecular Hybridization | Combining a sulfonamide with another bioactive molecule to create a single compound with multiple mechanisms of action. | MRSA, E. coli | Overcomes single-target resistance; potential for synergistic activity. |

| Dual-Target Inhibition | Designing a single molecule to inhibit two different essential enzymes in a bacterial pathway. | DHPS and DHFR enzymes | Reduces the likelihood of resistance development; can lead to bactericidal effects. oup.com |

| Alternative Substitution Patterns | Modifying the chemical groups attached to the core sulfonamide structure to enhance binding to resistant enzyme variants. | Cotrimoxazole-resistant Staphylococcus species | Circumvents existing resistance mechanisms; improves pharmacokinetic properties. researchgate.net |

| Targeting Non-Classical Pathways | Developing sulfonamides that inhibit targets other than the folate biosynthesis pathway. | Peptidoglycan synthesis enzymes | Effective against bacteria resistant to traditional sulfa drugs. researchgate.net |

Repurposing and Novel Applications of Sulfanilamide-Derived Structures in Chemical Biology

The structural motif of sulfanilamide (B372717) is proving to be remarkably versatile, extending its utility far beyond its original role as an antibacterial agent. In the field of chemical biology, researchers are repurposing and adapting sulfonamide-derived structures to create sophisticated tools for studying biological systems and as starting points for developing drugs against a wide array of diseases. researchgate.netajchem-b.com

A significant area of repurposing involves the development of enzyme inhibitors for non-bacterial targets. The sulfonamide group is a key pharmacophore in inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in physiological processes such as pH regulation and linked to diseases like glaucoma and certain cancers. ajchem-b.comresearchgate.net More recently, in silico studies have suggested that sulfonamide derivatives like sulfisoxazole (B1682709) and sulfamethazine (B1682506) could be repurposed as inhibitors of glycolytic enzymes, which are implicated in various metabolic disorders and cancer. researchgate.net

Furthermore, sulfonamide derivatives are being engineered as chemical probes to investigate cellular processes. These applications include:

Fluorescent Probes: By attaching a fluorescent dye (fluorophore) to a sulfonamide scaffold that targets a specific protein, researchers can create probes for cellular imaging. For example, sulfonamide-containing naphthalimides have been developed as potential fluorescent probes for imaging tumors, leveraging the tendency of sulfonamides to target carbonic anhydrase IX, an enzyme often overexpressed in cancer cells. nih.gov

Photoaffinity Probes: These probes incorporate a photoreactive group into the sulfonamide structure. Upon exposure to UV light, the probe forms a covalent bond with its target protein, allowing for its identification and characterization. This technique has been used to develop probes for studying complex enzymes like γ-secretase, which is associated with Alzheimer's disease. nih.gov

Biosensors: Fluorescein-derivatized arylsulfonamides have been designed as probes for fluorescence anisotropy-based biosensors. These sensors can detect metal ions like zinc with high sensitivity by binding to a metal-dependent enzyme like carbonic anhydrase II. acs.org

The development of these chemical biology tools showcases the adaptability of the sulfanilamide scaffold and its potential to contribute to our understanding of complex biological systems and the discovery of new therapeutic strategies for a range of non-infectious diseases. ajchem-b.comwikipedia.org

| Application Area | Specific Use | Example Target/System | Scientific Goal |

|---|---|---|---|

| Enzyme Inhibition | Developing inhibitors for therapeutic purposes beyond antimicrobials. | Carbonic Anhydrases, Glycolytic Enzymes | Treatment of glaucoma, cancer, and metabolic disorders. ajchem-b.comresearchgate.net |

| Chemical Probes | Designing fluorescent probes for cellular imaging. | Tumor cells overexpressing Carbonic Anhydrase IX | Visualize and track specific biological molecules or cells. nih.gov |

| Chemical Probes | Creating photoaffinity probes for target identification. | γ-Secretase enzyme complex | Identify and study the binding interactions of drugs with their protein targets. nih.gov |

| Biosensors | Developing probes for detecting specific ions or molecules. | Zinc ion detection using a Carbonic Anhydrase-based sensor | Quantitative measurement of biologically important analytes. acs.org |

Advanced Drug Delivery Systems Research for Targeted Cellular Uptake (Theoretical/Chemical Aspect)

The primary goals of these delivery systems are to:

Improve Solubility and Stability: Many drug molecules, including some sulfonamide derivatives, are hydrophobic (poorly soluble in water), which limits their absorption and distribution in the body. Encapsulating these drugs within nanocarriers can protect them from degradation and improve their solubility. sid.ir